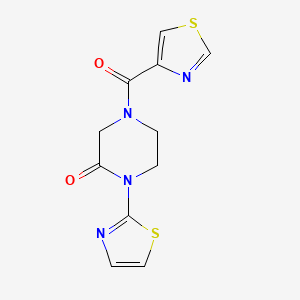

1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one

Description

1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with two thiazole moieties. The thiazole rings are attached at positions 1 and 4 of the piperazinone scaffold, with one thiazole directly bonded to the nitrogen and the other linked via a carbonyl group.

Properties

IUPAC Name |

4-(1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S2/c16-9-5-14(10(17)8-6-18-7-13-8)2-3-15(9)11-12-1-4-19-11/h1,4,6-7H,2-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGJTFVVVGTSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one typically involves the following steps:

Formation of Thiazole Rings: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling with Piperazine: The thiazole rings are then coupled with piperazine through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate.

Final Cyclization: The final step involves cyclization to form the piperazin-2-one structure, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group in the piperazin-2-one ring can lead to the formation of alcohols.

Substitution: The thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Structural and Functional Differences

This modification may influence solubility and receptor-binding kinetics.

Substituent Effects :

- Para-substituted aryl groups (e.g., 4-methoxyphenyl in THPA6 ) correlate with reduced gastrointestinal toxicity (ulcer index: 0.58 vs. meta-substituted analogs). The target compound’s thiazole substituents lack aryl groups, which may limit off-target effects but reduce lipophilicity.

- Halogenated groups (e.g., 4-chlorophenyl in compound 13 , 4-fluorophenyl in ) enhance metabolic stability and receptor affinity. The absence of halogens in the target compound may necessitate alternative strategies for optimizing pharmacokinetics.

Synthetic Yields: The target compound’s synthesis likely involves coupling thiazole moieties to a preformed piperazinone core, analogous to the alkylation/cyclization methods in . Reported yields for similar compounds (e.g., 83–88% for urea derivatives ) suggest feasible scalability.

Research Findings and Implications

- Structure-Activity Relationship (SAR): Thiazole substituents at the para position of aryl groups enhance therapeutic indices (e.g., ulcerogenicity reduction in THPA6 ). Carbonyl groups (as in the target compound) improve hydrogen-bonding interactions but may reduce oral bioavailability compared to non-carbonyl analogs .

Synthetic Feasibility :

- Limitations and Future Directions: No direct data on the target compound’s bioactivity exist in the provided evidence. Further studies should prioritize in vitro assays (e.g., COX inhibition, antifungal screens) and toxicity profiling.

Biological Activity

1-(Thiazol-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is a complex organic compound featuring a piperazine ring substituted with thiazole groups. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique substitution pattern may confer distinct biological activities compared to similar compounds.

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial activities. For instance, thiazolidin-4-ones, which share structural similarities with our compound of interest, have been reported to possess significant antibacterial and antifungal properties. The presence of electron-withdrawing groups in these compounds often enhances their efficacy against various pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain thiazole-based analogues displayed effective cytotoxicity against various cancer cell lines, including HT-29 and Jurkat cells. The mechanism of action often involves the modulation of apoptotic pathways and the inhibition of specific cancer-related enzymes .

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through inhibition or modulation, leading to various biological outcomes. For instance, thiazole derivatives have been shown to inhibit certain kinases involved in cancer progression .

Study 1: Antimicrobial Efficacy

In a recent study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity against common bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

Another investigation focused on the synthesis of thiazole-containing compounds and their anticancer properties. The study revealed that specific substitutions on the thiazole ring enhanced the cytotoxic effects against various cancer cell lines. Notably, compounds that retained the piperazine moiety demonstrated improved selectivity towards cancer cells compared to normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Thiazol-2-yl)piperazine | Lacks carbonyl group | Moderate antimicrobial activity |

| 4-(Thiazole-4-carbonyl)piperazine | Similar structure, different substitution pattern | Enhanced anticancer properties |

| Piperazin-2-one derivatives | Various substituents on piperazine | Diverse biological activities |

The comparison highlights that the unique substitution pattern of this compound may confer distinct biological activities compared to its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.